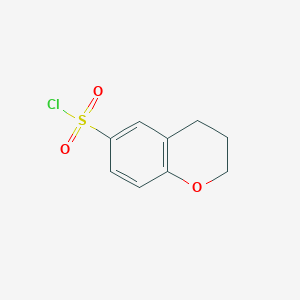

Chroman-6-sulfonyl chloride

CAS No.: 946409-11-6

Cat. No.: VC2546136

Molecular Formula: C9H9ClO3S

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946409-11-6 |

|---|---|

| Molecular Formula | C9H9ClO3S |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | 3,4-dihydro-2H-chromene-6-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 |

| Standard InChI Key | YWWYZRQBPOAOMS-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1 |

Introduction

Chemical Structure and Properties

Structural Features

Chroman-6-sulfonyl chloride compounds share a common structural framework consisting of a benzopyran (chroman) ring system with a sulfonyl chloride (-SO₂Cl) functional group at the 6-position. In the case of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, five methyl groups are positioned at the 2,2,5,7,8 positions, creating a sterically hindered environment that contributes to the compound's unique reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride are summarized in Table 1:

| Property | Value/Description |

|---|---|

| IUPAC Name | 2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride |

| Molecular Formula | C₁₄H₁₉ClO₃S |

| Molecular Weight | 302.8 g/mol |

| CAS Number | 112160-39-1 |

| Physical Appearance | Crystalline solid |

| InChI | InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3 |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C |

The compound's methyl substitution pattern contributes significantly to its stability under various conditions, particularly its resistance to oxidative degradation. The electron-rich aromatic system, combined with the electrophilic sulfonyl chloride group, creates a reactive center that can participate in numerous chemical transformations while maintaining stability of the chroman core structure.

Synthesis Methods

Synthetic Routes

The synthesis of chroman-6-sulfonyl chloride derivatives typically follows a multi-step process that begins with the preparation of the corresponding chroman-6-ol compound, followed by sulfonation and chlorination reactions. For the pentamethyl derivative, this process involves:

-

Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol as the starting material

-

Sulfonation of the aromatic ring at the 6-position

-

Conversion of the sulfonic acid to the sulfonyl chloride using chlorinating agents

The reaction of 2,2,5,7,8-pentamethylchroman-6-ol with chlorosulfonic acid represents a direct method for preparing the corresponding sulfonyl chloride. This approach typically generates the desired product in moderate yields (approximately 53%), with careful control of reaction conditions required to minimize side reactions.

Industrial Production Methods

On an industrial scale, the production of chroman-6-sulfonyl chloride compounds employs optimized reaction conditions to enhance yield and purity. These processes involve:

-

Careful temperature and pressure control

-

Use of high-purity reagents

-

Efficient purification procedures to ensure consistent product quality

-

Implementation of safety measures for handling chlorinating agents

These optimized processes enable the reliable production of chroman-6-sulfonyl chloride derivatives with high purity, essential for their applications in sensitive chemical transformations such as peptide synthesis.

Chemical Reactions and Mechanisms

Reactivity Profile

Chroman-6-sulfonyl chloride compounds demonstrate a diverse reactivity profile, participating in various chemical transformations that exploit the electrophilic nature of the sulfonyl chloride group. The major reaction pathways include:

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles, including:

-

Amines, forming sulfonamides

-

Alcohols, forming sulfonate esters

-

Thiols, forming thiosulfonates

These reactions proceed via an addition-elimination mechanism, with the chloride serving as the leaving group. The pentamethyl substitution pattern on the chroman ring influences the reaction rate and selectivity by modulating the electronic environment around the reactive center.

Oxidation Reactions

Under specific conditions, chroman-6-sulfonyl chloride compounds can undergo oxidation to form corresponding sulfonic acids. This transformation is particularly relevant in situations where hydrolysis occurs, either intentionally or as a side reaction during other transformations.

Mechanism of Action in Peptide Chemistry

In peptide synthesis, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride serves as a protecting group for the guanidino side chain of arginine. The mechanism involves:

-

Nucleophilic attack by the guanidino group on the sulfonyl chloride

-

Formation of a stable sulfonamide linkage

-

Resistance to cleavage under basic conditions during peptide coupling

-

Selective removal under acidic conditions (typically with trifluoroacetic acid) during final deprotection

This selective reactivity pattern makes the compound particularly valuable in Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategies, where orthogonal protection schemes are required.

Applications in Research and Industry

Peptide Synthesis Applications

The primary application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride lies in peptide chemistry, where it serves as a protecting group for arginine residues. Its utility in this context stems from several advantageous properties:

-

Selective protection of the guanidino side chain

-

Stability under the basic conditions used in peptide coupling reactions

-

Compatibility with Fmoc chemistry

-

Efficient removal under acidic conditions during final deprotection

-

Prevention of unwanted side reactions during iterative peptide assembly

These properties have established chroman-6-sulfonyl chloride derivatives as essential tools in the synthesis of complex peptides containing arginine residues.

Organic Synthesis Applications

Beyond peptide chemistry, chroman-6-sulfonyl chloride compounds find applications in broader organic synthesis contexts, including:

-

Introduction of sulfonyl groups into complex molecules

-

Preparation of sulfonate esters as leaving groups for substitution reactions

-

Synthesis of sulfonamide-based pharmaceutical intermediates

-

Development of specialized reagents for selective transformations

The versatility of these compounds in forming different sulfur-containing functional groups makes them valuable synthetic intermediates in diverse chemical transformations.

Industrial Applications

In industrial settings, chroman-6-sulfonyl chloride derivatives contribute to the production of:

-

Pharmaceutical intermediates

-

Specialty chemicals

-

Dyes and pigments

-

Polymer additives

Their reliable reactivity and the well-established methods for their synthesis and handling make these compounds suitable for scale-up and integration into various industrial processes.

Comparison with Similar Compounds

Structural Analogs

Table 2 presents a comparison of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride with structurally related compounds:

| Compound | Structural Features | Unique Aspects | Relative Reactivity |

|---|---|---|---|

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride | Five methyl groups; chroman core; sulfonyl chloride | High steric hindrance; stable chroman ring | Moderate |

| 2,2,5-trimethylchroman-6-sulfonyl chloride | Three methyl groups; chroman core; sulfonyl chloride | Lower steric hindrance | Higher |

| 4-methyl-2-(4-methylphenyl)thiazole-5-sulfonyl chloride | Thiazole core; sulfonyl chloride | Different heterocyclic system | Different selectivity profile |

| 2-hydroxy-3-(4-methoxyphenyl)propanoic acid | Carboxylic acid functional group | Different functional group | Different reaction scope |

The pentamethyl substitution pattern in 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride increases steric bulk and enhances lipophilicity compared to less substituted derivatives, influencing its reactivity profile and biological interactions.

Functional Analogs

From a functional perspective, chroman-6-sulfonyl chloride compounds can be compared with other protecting groups used in peptide synthesis:

-

Mtr (2,3,6-trimethyl-4-methoxybenzenesulfonyl) - Less stable than Pmc under acidic conditions

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) - More readily cleaved than Pmc

-

Tos (tosyl, p-toluenesulfonyl) - Less selective than Pmc

This comparison highlights the balanced reactivity profile of chroman-6-sulfonyl chloride derivatives, which offer appropriate stability during synthesis while remaining susceptible to controlled deprotection under specific conditions.

Current Research Findings

Conformational Studies

Recent crystallographic and NMR studies have provided insights into the conformational dynamics of chroman-6-sulfonyl compounds. These investigations have revealed:

-

The existence of semi-chair conformations in the chroman ring

-

Alternative positioning of methyl groups at C2/C5 positions

-

The influence of these conformational states on reactivity patterns

-

Differences between solid-state (crystallographic) and solution-phase (NMR) conformational distributions

These findings enhance our understanding of structure-reactivity relationships and provide a foundation for designing improved derivatives with tailored properties.

Advances in Synthetic Applications

Current research on chroman-6-sulfonyl chloride compounds has explored expanded applications in synthetic organic chemistry, including:

-

Development of new coupling methodologies

-

Application in the synthesis of complex natural products

-

Incorporation into catalyst systems for selective transformations

-

Utilization in the preparation of functional materials

These advances continue to expand the utility of these compounds beyond their traditional roles in peptide chemistry.

Medicinal Chemistry Research

In the field of medicinal chemistry, chroman-6-sulfonyl derivatives have been investigated for various therapeutic applications:

-

Development of enzyme inhibitors targeting specific biological pathways

-

Creation of sulfonamide-based drugs with improved pharmacokinetic properties

-

Exploration of antioxidant and neuroprotective effects

-

Investigation of anticancer properties through hormone receptor modulation

These research directions highlight the potential of chroman-6-sulfonyl scaffolds as platforms for developing bioactive compounds with therapeutic potential.

Analytical Characterization Techniques

Spectroscopic Methods

The characterization of chroman-6-sulfonyl chloride compounds typically employs various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed structural information about these compounds:

-

¹H NMR reveals the methyl proton signals and aromatic system patterns

-

¹³C NMR identifies carbon environments, particularly in the chroman ring and at sulfonyl attachment points

-

Variable-temperature NMR studies can elucidate conformational dynamics

These techniques are essential for confirming structural assignments and monitoring reactions involving chroman-6-sulfonyl chloride derivatives.

X-ray Crystallography

X-ray crystallographic analysis reveals:

-

Solid-state conformations of the chroman ring

-

Orientation of methyl substituents

-

Geometric parameters of the sulfonyl chloride group

-

Intermolecular packing arrangements in the crystal lattice

This information complements solution-phase data and provides insights into structure-property relationships.

Mass Spectrometry

Mass spectrometric techniques help confirm molecular composition and purity:

-

High-resolution mass spectrometry (HRMS) for accurate mass determination

-

LC-MS for monitoring reaction progress and analyzing mixtures

-

Fragmentation patterns that provide structural insights

These methods are particularly valuable for verifying the identity of derivatives and reaction products.

Chromatographic Analysis

Chromatographic techniques employed in the analysis of chroman-6-sulfonyl chloride compounds include:

-

HPLC for purity assessment and reaction monitoring

-

TLC for rapid analysis of reaction mixtures

-

GC-MS for volatile derivatives and degradation products

These methods enable quality control and support research efforts by providing information about compound purity and reaction outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume